Cas no 1528287-57-1 ((1-ethyl-2,2-dimethylcyclopropyl)methanamine)

(1-Ethyl-2,2-dimethylcyclopropyl)methanamine is a cyclopropylamine derivative characterized by its unique sterically hindered structure, which enhances its stability and reactivity in synthetic applications. The compound features a tertiary carbon center and an ethyl-substituted cyclopropane ring, contributing to its utility as a chiral building block in pharmaceutical and agrochemical synthesis. Its amine functionality allows for further derivatization, making it valuable in the preparation of bioactive molecules. The steric constraints imposed by the dimethyl and ethyl groups can influence selectivity in catalytic reactions. This compound is typically handled under inert conditions due to the potential sensitivity of the cyclopropane ring. Suitable for research and industrial-scale applications requiring structurally constrained amines.
(1-ethyl-2,2-dimethylcyclopropyl)methanamine structure
1528287-57-1 structure
商品名:(1-ethyl-2,2-dimethylcyclopropyl)methanamine
CAS番号:1528287-57-1
MF:C8H17N
メガワット:127.22728228569
CID:5920053
PubChem ID:83478712

(1-ethyl-2,2-dimethylcyclopropyl)methanamine 化学的及び物理的性質

名前と識別子

    • (1-ethyl-2,2-dimethylcyclopropyl)methanamine
    • 1528287-57-1
    • EN300-1866265
    • インチ: 1S/C8H17N/c1-4-8(6-9)5-7(8,2)3/h4-6,9H2,1-3H3
    • InChIKey: XWYOSBFIFAWVES-UHFFFAOYSA-N
    • ほほえんだ: NCC1(CC)CC1(C)C

計算された属性

  • せいみつぶんしりょう: 127.136099547g/mol
  • どういたいしつりょう: 127.136099547g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 9
  • 回転可能化学結合数: 2
  • 複雑さ: 118
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.6
  • トポロジー分子極性表面積: 26Ų

(1-ethyl-2,2-dimethylcyclopropyl)methanamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1866265-5.0g
(1-ethyl-2,2-dimethylcyclopropyl)methanamine
1528287-57-1
5g
$3894.0 2023-06-02
Enamine
EN300-1866265-1g
(1-ethyl-2,2-dimethylcyclopropyl)methanamine
1528287-57-1
1g
$842.0 2023-09-18
Enamine
EN300-1866265-2.5g
(1-ethyl-2,2-dimethylcyclopropyl)methanamine
1528287-57-1
2.5g
$1650.0 2023-09-18
Enamine
EN300-1866265-1.0g
(1-ethyl-2,2-dimethylcyclopropyl)methanamine
1528287-57-1
1g
$1343.0 2023-06-02
Enamine
EN300-1866265-10.0g
(1-ethyl-2,2-dimethylcyclopropyl)methanamine
1528287-57-1
10g
$5774.0 2023-06-02
Enamine
EN300-1866265-5g
(1-ethyl-2,2-dimethylcyclopropyl)methanamine
1528287-57-1
5g
$2443.0 2023-09-18
Enamine
EN300-1866265-10g
(1-ethyl-2,2-dimethylcyclopropyl)methanamine
1528287-57-1
10g
$3622.0 2023-09-18
Enamine
EN300-1866265-0.5g
(1-ethyl-2,2-dimethylcyclopropyl)methanamine
1528287-57-1
0.5g
$809.0 2023-09-18
Enamine
EN300-1866265-0.1g
(1-ethyl-2,2-dimethylcyclopropyl)methanamine
1528287-57-1
0.1g
$741.0 2023-09-18
Enamine
EN300-1866265-0.05g
(1-ethyl-2,2-dimethylcyclopropyl)methanamine
1528287-57-1
0.05g
$707.0 2023-09-18

(1-ethyl-2,2-dimethylcyclopropyl)methanamine 関連文献

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(1-ethyl-2,2-dimethylcyclopropyl)methanamineに関する追加情報

(1-Ethyl-2,2-Dimethylcyclopropyl)Methanamine: A Comprehensive Overview

The compound with CAS No. 1528287-57-1, commonly referred to as (1-ethyl-2,2-dimethylcyclopropyl)methanamine, is a fascinating organic compound with a unique structure and diverse applications. This compound belongs to the class of cyclopropane derivatives and has garnered significant attention in recent years due to its potential in various fields, including pharmaceuticals, agrochemicals, and materials science. In this article, we will delve into the properties, synthesis, applications, and latest research findings related to (1-ethyl-2,2-dimethylcyclopropyl)methanamine.

The molecular structure of (1-ethyl-2,2-dimethylcyclopropyl)methanamine consists of a cyclopropane ring substituted with an ethyl group at position 1 and two methyl groups at position 2. The methanamine group (-CH₂NH₂) is attached to the cyclopropane ring, giving the compound its distinctive name. This structure imparts unique electronic and steric properties to the molecule, making it highly versatile for various chemical reactions and applications.

Recent studies have highlighted the importance of cyclopropane-containing compounds in drug discovery. The strained ring structure of cyclopropane provides opportunities for creating molecules with novel bioactivities. For instance, researchers have explored the use of (1-ethyl-2,2-dimethylcyclopropyl)methanamine as a potential lead compound in the development of anti-cancer agents. The compound's ability to interact with specific biological targets has shown promising results in preclinical trials.

In addition to its pharmaceutical applications, (1-ethyl-2,2-dimethylcyclopropyl)methanamine has also found utility in agrochemicals. Its unique chemical properties make it an effective ingredient in pesticides and herbicides. Recent advancements in green chemistry have further enhanced its applicability by improving the synthesis process to reduce environmental impact.

The synthesis of (1-ethyl-2,2-dimethylcyclopropyl)methanamine involves a multi-step process that typically starts with the preparation of the cyclopropane ring. Various methods have been reported in the literature, including ring-opening reactions and transition metal-catalyzed cyclizations. One of the most efficient routes involves the use of palladium catalysts to facilitate the formation of the cyclopropane ring under mild conditions.

The physical and chemical properties of (1-ethyl-2,2-dimethylcyclopropyl)methanamine are well-documented. It is a stable compound under normal conditions but can undergo various reactions depending on its functional groups. For example, the methanamine group can act as a nucleophile in substitution reactions or as an amine base in acid-base reactions.

From an environmental perspective, understanding the fate and behavior of (1-ethyl-2,2-dimethylcyclopropyl)methanamine is crucial for its safe use. Recent studies have focused on its biodegradation pathways and toxicity profiles. These studies aim to ensure that its application does not pose significant risks to ecosystems or human health.

In conclusion, (1-ethyl-2,2-dimethylcyclopropyl)methanamine (CAS No. 1528287-57-1) is a versatile compound with a wide range of applications across different industries. Its unique structure and properties continue to be explored by researchers worldwide. As new findings emerge from ongoing studies, this compound is expected to play an even more significant role in advancing scientific and technological frontiers.

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